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Compound of Interest

1,3-Diaminopropane-N,N'-diacetic
Acid

Cat. No.: B058572

Compound Name:

An In-depth Technical Guide to 1,3-
Diaminopropane-N,N'-diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diaminopropane-N,N'-
diacetic acid (also known as 1,3-Propylenediamine-N,N'-diacetic acid), a chelating agent with
potential applications in various scientific and biomedical fields. This document covers its
chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its
role as a metal-chelating agent. The information is intended for researchers, scientists, and
professionals in drug development who are interested in the application of aminopolycarboxylic
acid-based chelators.

Chemical Identity and Molecular Structure

1,3-Diaminopropane-N,N'-diacetic acid is a polyamino carboxylic acid characterized by a
propane backbone with two amine groups, each substituted with an acetic acid moiety.
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Identifier Value

CAS Number 112041-05-1[1]

Molecular Formula C7H14N204[1]

Molecular Weight 190.20 g/mol [2]

IUPAC Name z;[i:;-[;c;arboxymethylamino)propylamino]acetic
Synonyms 1,3-Propylenediamine-N,N'-diacetic acid[1]

Molecular Structure:

The structure of 1,3-Diaminopropane-N,N'-diacetic acid is depicted below, illustrating the 1,3-
diaminopropane core and the two N-linked acetic acid groups.

(A 2D representation of the molecular structure would be included here in a formal whitepaper.)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,3-Diaminopropane-N,N’-
diacetic acid are not extensively published. However, based on its chemical structure, the
following properties can be inferred:

Property Description

Expected to be a white to off-white crystalline
Appearance

solid.
N Likely soluble in water and polar solvents, with
Solubility . .
solubility being pH-dependent.
o o Amphoteric in nature, with two carboxylic acid
Acidity/Basicity

groups and two secondary amine groups.

Synthesis
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The synthesis of 1,3-Diaminopropane-N,N'-diacetic acid is typically achieved through the N-
alkylation of 1,3-diaminopropane with a suitable carboxymethylating agent, such as
chloroacetic acid, under alkaline conditions.

General Experimental Protocol

While a specific, detailed protocol from a peer-reviewed publication is not readily available for
this exact molecule, a general and widely accepted method for the synthesis of such
aminopolycarboxylic acids is as follows:

Reaction Setup: 1,3-diaminopropane is dissolved in an aqueous solution.

o Reagent Addition: Chloroacetic acid is added to the solution. The molar ratio of chloroacetic
acid to 1,3-diaminopropane is critical and is typically in slight excess to ensure di-
substitution.

e pH Control: The pH of the reaction mixture is raised and maintained at a basic level (typically
pH 9-11) through the controlled addition of a strong base, such as sodium hydroxide. This
deprotonates the amine groups, making them nucleophilic.

e Reaction Conditions: The mixture is heated (e.g., to 60-80°C) and stirred for several hours to
drive the reaction to completion.

o Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can
be isolated by acidification of the solution, which protonates the carboxylate groups and
reduces the solubility of the product, causing it to precipitate. The solid product is then
collected by filtration, washed with cold water, and dried.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3-
Diaminopropane-N,N'-diacetic acid.
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Caption: A generalized workflow for the synthesis of 1,3-Diaminopropane-N,N'-diacetic Acid.

Coordination Chemistry and Chelation

The primary utility of 1,3-Diaminopropane-N,N'-diacetic acid stems from its ability to act as a
tetradentate ligand, coordinating to metal ions through its two nitrogen atoms and two
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carboxylate oxygen atoms. This chelation results in the formation of thermodynamically stable
metal complexes. The propane backbone leads to the formation of a six-membered chelate
ring involving the two nitrogen atoms, which can impart different stability and selectivity
compared to the five-membered rings formed by analogous ethylenediamine-based chelators.

Stability of Metal Complexes

Quantitative data on the stability constants of metal complexes with 1,3-Diaminopropane-
N,N'-diacetic acid are not widely available in the public domain. However, it is established that
such aminopolycarboxylate ligands form highly stable complexes with a wide range of divalent
and trivalent metal ions. For the parent diamine, 1,3-diaminopropane, the logarithmic formation
constant (log f110) for its complex with Ca(ll) is 5.25.[3] The addition of the two carboxylate
arms in the title compound is expected to significantly increase the stability of its metal
complexes.

Applications in Research and Drug Development

The strong metal-chelating properties of 1,3-Diaminopropane-N,N'-diacetic acid and its
derivatives suggest their potential use in several areas of research and drug development.

Radiopharmaceuticals

A key application of such chelators is in the field of nuclear medicine. A bifunctional derivative
of 1,3-Diaminopropane-N,N'-diacetic acid could be synthesized to contain a reactive group
for conjugation to a targeting molecule (e.g., a peptide or antibody). This conjugate can then be
used to chelate a diagnostic or therapeutic radionuclide for targeted delivery to diseased
tissues, such as tumors.

Experimental Workflow for Radiopharmaceutical
Development

The development of a chelator-based radiopharmaceutical follows a logical progression from
synthesis to application.
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Caption: A logical workflow for the development of a radiopharmaceutical agent.

Conclusion

1,3-Diaminopropane-N,N'-diacetic acid is a versatile chelating agent whose properties make
it a compound of interest for applications in coordination chemistry and potentially in the design
of metal-binding molecules for biomedical applications. While detailed experimental data for
this specific molecule are limited in publicly accessible literature, its synthesis and general
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properties align with those of other well-characterized aminopolycarboxylic acids. Further
research into its coordination chemistry and the biological applications of its derivatives could
provide valuable insights for the development of new diagnostic and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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